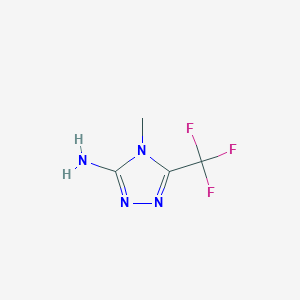
4-甲基-2,3-二氢苯并呋喃-2-羧酸
描述
“4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The molecular formula of this compound is C10H10O3 .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods offer chemoselectivity, good substrate/functional group compatibility, and high yield .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” consists of a benzofuran ring with a methyl group at the 4-position and a carboxylic acid group at the 2-position .
Chemical Reactions Analysis
Benzofuran compounds, including “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid”, can undergo various chemical reactions. For instance, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans .
Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is 178.18 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.
科学研究应用
合成方法
- 使用甲基4-叔丁基苯甲酸酯作为电子转移介质(Senboku, Michinishi, & Hara, 2011),开发了一种新颖的电化学合成方法,用于2,3-二氢苯并呋喃-3-基乙酸及类似于4-甲基-2,3-二氢苯并呋喃-2-羧酸的类似物。
- 另一种合成方法涉及芳基自由基环化与炔烃的串联羧化,在电化学还原过程中在二氧化碳存在下进行(Katayama, Senboku, & Hara, 2016)。
化学性质和衍生物
- 从天然来源如Curvularia fallax中分离出了4-甲基-2,3-二氢苯并呋喃-2-羧酸的各种衍生物,表明其存在于不同的生物系统中(Abraham & Arfmann, 1990)。
- 该化合物已被用于合成新型螺环化合物,展示了其在复杂有机合成中的实用性(Friedrich et al., 2005)。
在药物研究中的应用
- 苯并呋喃羧酸结构与4-甲基-2,3-二氢苯并呋喃-2-羧酸密切相关,在药物研究中发挥作用,特别是在新合成途径和潜在治疗化合物的开发中(Chen et al., 2015)。
作用机制
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets leading to changes that result in their biological activities .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
未来方向
Benzofuran compounds, including “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new therapeutic agents based on these compounds .
生化分析
Biochemical Properties
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid and these biomolecules are primarily based on binding affinities and structural compatibility, which can lead to enzyme inhibition or activation.
Cellular Effects
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can modulate cell signaling pathways involved in immune responses and cancer cell inhibition . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been found to bind to specific enzyme active sites, leading to inhibition of enzyme activity . This binding can result in the modulation of various biochemical pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that benzofuran derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid in in vitro or in vivo studies has shown sustained effects on cellular functions, including immune modulation and cancer cell inhibition .
Dosage Effects in Animal Models
The effects of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as immune enhancement and anti-tumor activity . At higher doses, toxic or adverse effects may be observed, including potential damage to host cells . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound.
Transport and Distribution
The transport and distribution of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid within cells can impact its effectiveness and function.
Subcellular Localization
The subcellular localization of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXKQAXYFBWEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



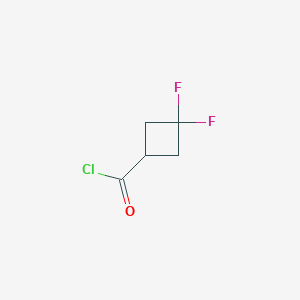

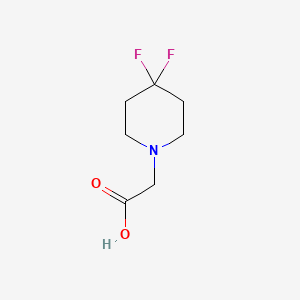
![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)
![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)
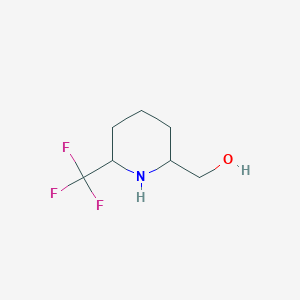


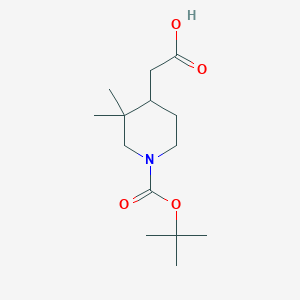

![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)
